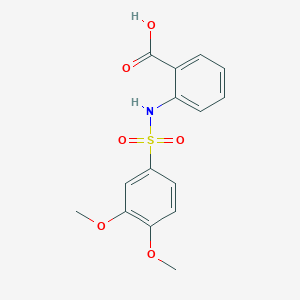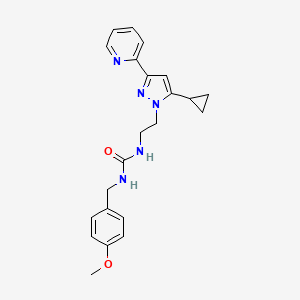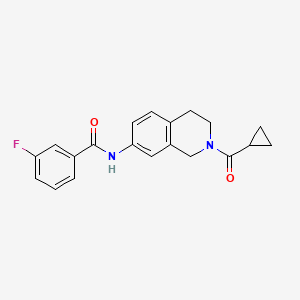
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is an intricate organic compound noted for its unique structure, which includes a cyclopropanecarbonyl group, a tetrahydroisoquinoline ring system, and a fluorobenzamide moiety. This combination of functional groups renders it an intriguing candidate for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with commercially available substrates such as 3-fluorobenzamide and 1,2,3,4-tetrahydroisoquinoline.
Formation of Cyclopropanecarbonyl Derivative: : An initial step involves the cyclopropanecarbonylation of 1,2,3,4-tetrahydroisoquinoline. This is often achieved using cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine under anhydrous conditions.
Coupling Reaction: : The resulting cyclopropanecarbonylated tetrahydroisoquinoline intermediate is then coupled with 3-fluorobenzamide using coupling agents such as EDCI or HATU in an appropriate solvent like DMF.
Purification: : The final product is usually purified by column chromatography and characterized by NMR, IR, and mass spectrometry to confirm its structure.
Industrial Production Methods: Scaling up the synthesis for industrial purposes may involve optimizing reaction conditions to maximize yield and purity, utilizing continuous flow reactors, and employing large-scale purification techniques such as recrystallization or preparative HPLC.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the tetrahydroisoquinoline ring, potentially forming quinoline derivatives.
Reduction: : Reduction reactions may target the carbonyl groups, reducing them to alcohols under conditions using hydrogenation catalysts like Pd/C.
Substitution: : The fluorine atom on the benzamide moiety may participate in nucleophilic aromatic substitution reactions under suitable conditions.
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: : Sodium methoxide (NaOMe), ammonia (NH3).
Oxidation: : Quinoline derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Amine or ether derivatives, depending on the nucleophile used.
Scientific Research Applications
In Chemistry: The compound serves as a precursor or intermediate in the synthesis of more complex molecules, useful in organic synthesis and catalysis research.
In Biology: Due to its structural complexity, it can act as a ligand in the study of receptor binding, particularly in the investigation of G-protein coupled receptors or ion channels.
In Medicine: Potential therapeutic applications include its exploration as a scaffold for designing new pharmacologically active molecules, particularly in neurological disorders due to the presence of the tetrahydroisoquinoline motif.
In Industry: The compound finds applications in the development of new materials and catalysts. Its unique functional groups allow for modifications that can lead to novel industrial products.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action depends on the context of its use. In a biological setting, it may interact with specific proteins or enzymes, altering their activity. The presence of the tetrahydroisoquinoline ring suggests potential interactions with dopaminergic or serotonergic pathways.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(Cyclopentanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide: : Similar in structure but with a cyclopentanecarbonyl group instead of cyclopropanecarbonyl.
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide: : Differing by the position of the fluorine atom on the benzamide ring.
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chlorobenzamide: : Fluorine replaced with chlorine, affecting its reactivity and potential biological activity.
Highlighting Uniqueness: N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide stands out due to the specific positioning of the fluorine atom, which can influence its binding affinity and specificity in biological systems, as well as its reactivity in chemical synthesis.
This compound's combination of features makes it a valuable asset for scientific research and industrial applications, opening doors to new discoveries and innovations.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-3-1-2-15(10-17)19(24)22-18-7-6-13-8-9-23(12-16(13)11-18)20(25)14-4-5-14/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXQXAACERJCEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
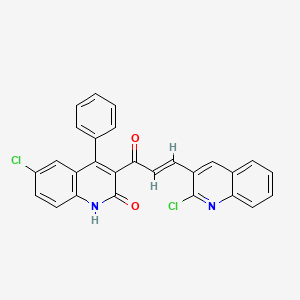
![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/new.no-structure.jpg)
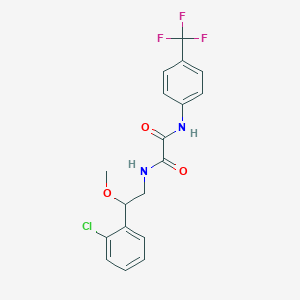
![5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide](/img/structure/B2418719.png)
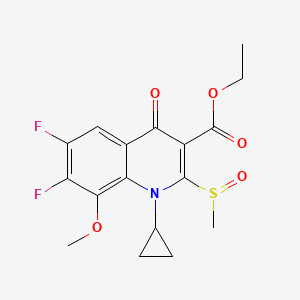
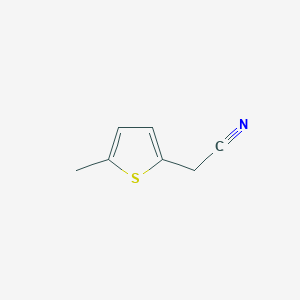
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2418725.png)

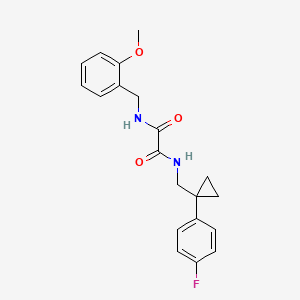
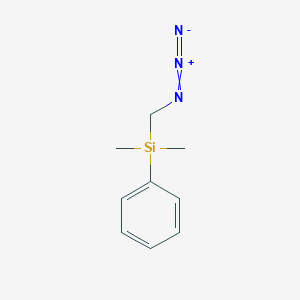
![Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2418729.png)

